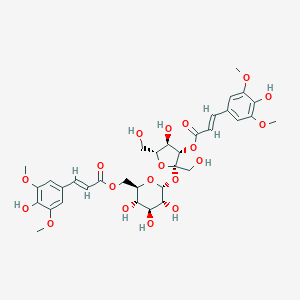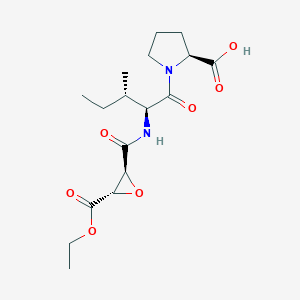![molecular formula C21H19ClN2O4S B236714 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase involved in the regulation of cell division and is overexpressed in various types of cancer cells. MLN8054 has been studied extensively for its potential as an anticancer agent.
Mécanisme D'action
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in various types of cancer cells and plays a role in the development and progression of cancer. Inhibition of Aurora A kinase by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have low toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor of Aurora A kinase, which makes it easy to synthesize and purify. It has been extensively studied for its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. It also has low stability in solution, which makes it difficult to store for long periods of time.
Orientations Futures
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several potential future directions. It could be used in combination with other anticancer agents to improve its efficacy. It could also be used in combination with imaging agents to improve cancer diagnosis and monitoring. Further studies are needed to understand the full potential of this compound as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using a tert-butyldimethylsilyl (TBDMS) protecting group. The second step involves the introduction of the chloromethyl group using chloromethyl chloroformate. The third step involves the introduction of the thiophene ring using 2-thiophenecarboxylic acid. The fourth step involves the introduction of the amide group using N-(2-methoxyphenyl)acetamide. The final step involves the removal of the TBDMS protecting group using tetrabutylammonium fluoride. The yield of the final product is around 10%.
Applications De Recherche Scientifique
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells including breast, lung, and colon cancer cells. This compound works by inhibiting Aurora A kinase, which is overexpressed in various types of cancer cells. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C21H19ClN2O4S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-13-10-15(6-7-16(13)22)28-12-20(25)23-14-5-8-17(18(11-14)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
QWNZNPIWVWSGDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)



![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)